Chemical structure and properties of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Chemical structure and properties of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Executive Summary
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS: 58583-72-5), also known as 2-acetyl-7-ethoxybenzofuran, is a critical heterocyclic scaffold in medicinal chemistry. Belonging to the benzofuran class, this compound serves as a versatile pharmacophore and a primary intermediate for the synthesis of bioactive chalcones, hydrazones, and Schiff bases. Its structural core—a benzene ring fused to a furan ring—mimics various natural products (e.g., ailanthoidol), conferring significant biological potential, including anticancer, antimicrobial, and antioxidant activities.[1]
This guide provides a comprehensive technical analysis of its chemical structure, synthetic methodologies, spectroscopic characteristics, and applications in drug discovery.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The compound features a benzofuran core substituted at the C2 position with an acetyl group and at the C7 position with an ethoxy group. The electron-donating ethoxy group at C7 modulates the electron density of the benzofuran ring, influencing both its reactivity in electrophilic substitutions and its binding affinity in biological targets.
Physicochemical Data[5][8]
| Property | Value | Source/Note |
| IUPAC Name | 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone | PubChem [1] |
| Molecular Formula | C₁₂H₁₂O₃ | - |
| Molecular Weight | 204.22 g/mol | - |
| Appearance | White to pale yellow crystalline powder | Experimental [2] |
| Melting Point | 84–86 °C | Experimental [2] |
| Solubility | Soluble in CHCl₃, DMSO, Ethanol; Insoluble in Water | - |
| LogP (Predicted) | ~2.6 | PubChem [1] |
| H-Bond Acceptors | 3 | - |
| H-Bond Donors | 0 | - |
Synthetic Pathways[1]
The synthesis of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone is predominantly achieved via the Rap-Stoermer reaction or a modified Williamson ether synthesis followed by cyclization.
Primary Route: Cyclization of 3-Ethoxysalicylaldehyde
This route involves the reaction of 3-ethoxysalicylaldehyde (2-hydroxy-3-ethoxybenzaldehyde) with chloroacetone in the presence of a base (typically K₂CO₃ or KOH).
-
Reagents: 3-Ethoxysalicylaldehyde, Chloroacetone, K₂CO₃ (anhydrous).
-
Solvent: Acetone or DMF.
-
Mechanism:
-
Deprotonation: Base removes the phenolic proton.
-
S_N2 Alkylation: Phenoxide attacks chloroacetone to form an ether intermediate.
-
Intramolecular Aldol Condensation: Base-catalyzed cyclization between the methylene of the acetone moiety and the aldehyde carbonyl.
-
Dehydration: Loss of water yields the aromatic benzofuran system.
-
Alternative Route: Alkylation of 2-Acetyl-7-hydroxybenzofuran
If the 7-hydroxy derivative is available (e.g., from natural sources or demethylation of the 7-methoxy analog), it can be ethylated.
-
Reagents: 1-(7-Hydroxy-1-benzofuran-2-yl)ethanone, Ethyl Iodide/Bromide, K₂CO₃.
-
Solvent: DMF or Acetonitrile.
Mechanistic Visualization
The following diagram illustrates the primary synthetic pathway (Rap-Stoermer type) and its downstream application in chalcone synthesis.
Figure 1: Synthetic pathway from salicylaldehyde precursor to the title compound and subsequent chalcone derivatization.[2]
Spectroscopic Characterization
Accurate identification relies on NMR and IR spectroscopy. The following data is consistent with reported values for 2-acetyl-7-substituted benzofurans [2, 3].
Proton NMR (¹H NMR, 300/500 MHz, CDCl₃)
-
δ 1.45–1.50 ppm (t, 3H): Methyl protons of the ethoxy group (–OCH₂CH ₃).
-
δ 2.60–2.65 ppm (s, 3H): Methyl protons of the acetyl group (–COCH ₃).
-
δ 4.20–4.30 ppm (q, 2H): Methylene protons of the ethoxy group (–OCH ₂CH₃).
-
δ 6.90–7.30 ppm (m, 3H): Aromatic protons on the benzene ring (H-4, H-5, H-6).
-
δ 7.45–7.55 ppm (s, 1H): Characteristic benzofuran H-3 proton. This singlet is diagnostic for the formation of the furan ring.
Infrared Spectroscopy (FT-IR)
-
1670–1690 cm⁻¹: Strong C=O stretching (conjugated ketone).
-
1580–1600 cm⁻¹: C=C aromatic stretching.
-
1260 cm⁻¹: C–O–C ether stretching (asymmetric).
Pharmacological Applications[1]
The 1-(7-ethoxy-1-benzofuran-2-yl)ethanone scaffold is rarely the final drug; rather, it is a "privileged structure" used to generate libraries of bioactive molecules.
Anticancer Activity (Chalcones)
The most prominent application is the synthesis of chalcones via Claisen-Schmidt condensation.
-
Mechanism: The acetyl group acts as a nucleophile (as an enolate) attacking aromatic aldehydes.
-
Efficacy: Derivatives have shown cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines [2, 4].
-
Mode of Action: Induction of apoptosis via Caspase-3/7 activation and disruption of mitochondrial membrane potential [4].
Antimicrobial Potential
Benzofuran derivatives synthesized from this ketone exhibit activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans), often outperforming standard antibiotics in resistant strains [3].
Experimental Protocols
Protocol A: Synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Adapted from standard Rap-Stoermer conditions [2, 5].
Reagents:
-
3-Ethoxysalicylaldehyde (10 mmol, 1.66 g)
-
Chloroacetone (12 mmol, 1.11 g)
-
Potassium Carbonate (anhydrous, 20 mmol, 2.76 g)
-
Acetone (dry, 30 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-ethoxysalicylaldehyde in dry acetone.
-
Addition: Add anhydrous K₂CO₃ followed by the dropwise addition of chloroacetone.
-
Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 6–8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water (2 x 20 mL) and brine. Dry over Na₂SO₄. Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield: Expect 70–85%. Product should be a white/pale yellow solid (MP: 84–86 °C).
Protocol B: General Synthesis of Chalcone Derivatives
For generating bioactive libraries.
Procedure:
-
Dissolve 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (1 mmol) and the substituted benzaldehyde (1 mmol) in Ethanol (10 mL).
-
Add 40% NaOH (aq) solution (1 mL) dropwise at 0–5 °C.
-
Stir at room temperature for 12–24 hours. A precipitate typically forms.
-
Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol/DMF.
References
-
PubChem. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CID 3868801). National Library of Medicine. Retrieved from [Link]
-
Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 136, 272-279. Retrieved from [Link]
-
Kozlowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3). Retrieved from [Link]
-
Mahajan, T., et al. (2017). Synthesis and characterization of 2-acetyl furan benzoyl hydrazone and its applications. MedCrave Online Journal of Toxicology, 3(4). Retrieved from [Link]
